molecular formula C18H26F2N2O B6062342 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol

2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol

カタログ番号 B6062342
分子量: 324.4 g/mol
InChIキー: RKZZSFGWNKZVGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol, also known as JNJ-42165279, is a novel compound that has been developed for the treatment of various central nervous system disorders. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of major depressive disorder and schizophrenia.

作用機序

2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol is a selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The 5-HT7 receptor is involved in the regulation of various physiological processes, including mood, cognition, and sleep. By blocking the 5-HT7 receptor, 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol modulates the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to increase serotonin and dopamine levels in the prefrontal cortex, which is a brain region that is involved in the regulation of mood and cognition. In addition, 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been shown to improve cognitive function in animal models of Alzheimer's disease.

実験室実験の利点と制限

The advantages of using 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol in lab experiments include its high selectivity for the 5-HT7 receptor, its ability to modulate several neurotransmitter systems, and its potential use in the treatment of various central nervous system disorders. The limitations of using 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol in lab experiments include its limited availability, its potential for off-target effects, and the need for further studies to determine its safety and efficacy in humans.

将来の方向性

There are several future directions for the research and development of 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol. These include the evaluation of its safety and efficacy in clinical trials for the treatment of major depressive disorder and schizophrenia, the investigation of its potential use in the treatment of other central nervous system disorders, and the development of new compounds based on its structure for the treatment of various diseases. In addition, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol and to identify potential biomarkers for its clinical use.

合成法

The synthesis of 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol involves several steps, including the reaction of 1-cyclopentylpiperazine with 3,4-difluorobenzaldehyde to form the intermediate compound 1-cyclopentyl-4-(3,4-difluorobenzyl)piperazine. This intermediate is then reacted with ethylene oxide to form the final product, 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol.

科学的研究の応用

2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been extensively studied in preclinical models for its potential use in the treatment of various central nervous system disorders. The compound has shown efficacy in animal models of depression, anxiety, and schizophrenia. In addition, 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been shown to improve cognitive function in animal models of Alzheimer's disease.

特性

IUPAC Name

2-[1-cyclopentyl-4-[(3,4-difluorophenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F2N2O/c19-17-6-5-14(11-18(17)20)12-21-8-9-22(15-3-1-2-4-15)16(13-21)7-10-23/h5-6,11,15-16,23H,1-4,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZZSFGWNKZVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-Cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。